Tos-PEG3-CH2CO2H

Catalog No.
S545612
CAS No.
1807537-35-4
M.F
C13H18O7S
M. Wt
318.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tos-PEG3-CH2CO2H

CAS Number

1807537-35-4

Product Name

Tos-PEG3-CH2CO2H

IUPAC Name

2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetic acid

Molecular Formula

C13H18O7S

Molecular Weight

318.34

InChI

InChI=1S/C13H18O7S/c1-11-2-4-12(5-3-11)21(16,17)20-9-8-18-6-7-19-10-13(14)15/h2-5H,6-10H2,1H3,(H,14,15)

InChI Key

QQHWSZBWDYTXGD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Tos-PEG3-CH2CO2H

Description

The exact mass of the compound Tos-PEG3-CH2CO2H is 318.0773 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Linker Molecule: Tos-PEG3-CH2CO2H acts as a linker molecule. It contains three main parts:
    • A tosyl group (Tos) at one end. This group is a good leaving group, meaning it can be easily displaced by other molecules in a chemical reaction [].
    • A hydrophilic polyethylene glycol (PEG) spacer in the middle. This spacer increases the molecule's water solubility, making it useful for applications in aqueous environments [].
    • A terminal carboxylic acid (CH2CO2H) group at the other end. This group can react with primary amine groups to form stable amide bonds [].

These properties make Tos-PEG3-CH2CO2H valuable for conjugating (linking) various molecules in research settings.

  • Bioconjugation

    One primary application of Tos-PEG3-CH2CO2H is in bioconjugation. Scientists can use it to attach drugs, imaging agents, or other functional groups to biomolecules like proteins, peptides, or antibodies []. The PEG spacer enhances the water solubility of the resulting conjugate, improving its circulation in the body and reducing potential side effects [].

  • Surface Modification

    Tos-PEG3-CH2CO2H can also be used for surface modification. By attaching the molecule to surfaces like nanoparticles or biosensors, researchers can improve their biocompatibility (compatibility with living systems) and reduce non-specific interactions with other molecules [].

Tos-PEG3-CH2CO2H is a compound that combines a polyethylene glycol (PEG) spacer with a tosyl group and a terminal carboxylic acid. This molecular structure enhances the compound's solubility in aqueous media due to the hydrophilic nature of the PEG segment. The tosyl group is recognized as an excellent leaving group, facilitating nucleophilic substitution reactions, while the terminal carboxylic acid allows for conjugation with primary amines, often employing coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds .

The molecular formula of Tos-PEG3-CH2CO2H is C13H18O7S, with a molecular weight of 318.3 g/mol. It is stored at -20°C and has a purity level of 98% .

Tos-PEG3-CH2CO2H itself does not have a specific mechanism of action. Its primary function is as a linker molecule to attach other entities (drugs, proteins, etc.) to biomolecules. The mechanism of action then depends on the attached molecule and its interaction with the biological system.

  • Potential for allergic reactions: PEG itself is generally well-tolerated, but there have been rare cases of allergic reactions.
  • Irritant: The tosyl group may have mild irritant properties.
Primarily due to its functional groups:

  • Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles, such as thiols and amines, making it useful for forming covalent bonds with biomolecules.
  • Amide Formation: The terminal carboxylic acid can react with amine-bearing molecules in the presence of coupling agents, leading to stable amide linkages .
  • Reactivity with Thiols: The compound readily reacts with thiol groups, such as those found in lysine residues of proteins, facilitating bioconjugation processes .

Tos-PEG3-CH2CO2H exhibits significant biological activity due to its ability to facilitate bioconjugation. Its capacity to react with thiols and amines allows for the modification of proteins and other biomolecules, enhancing their solubility and stability in biological systems. This property is particularly valuable in drug delivery systems, where improved solubility can lead to better therapeutic efficacy.

The synthesis of Tos-PEG3-CH2CO2H generally involves:

  • Preparation of PEG Derivative: Starting from polyethylene glycol, the tosyl group is introduced through tosylation reactions.
  • Carboxylic Acid Functionalization: The terminal hydroxyl group of the PEG is converted into a carboxylic acid using appropriate reagents.
  • Purification: The final product is purified using techniques such as precipitation or chromatography to achieve high purity levels .

Tos-PEG3-CH2CO2H finds applications in various fields:

  • Bioconjugation: Used to modify proteins and peptides for enhanced therapeutic properties.
  • Drug Delivery Systems: Enhances solubility and stability of drugs in aqueous environments.
  • Diagnostic Tools: Facilitates the development of assays and imaging agents by improving the properties of biomolecules.

Studies on Tos-PEG3-CH2CO2H have shown its effectiveness in conjugating to various biomolecules, particularly proteins. The interactions are characterized by:

  • Specificity: The tosyl group allows for selective reactions with nucleophiles.
  • Efficiency: High reaction rates due to the excellent leaving group properties of the tosyl moiety.

These characteristics make it an attractive option for researchers looking to modify biomolecules for specific applications.

Tos-PEG3-CH2CO2H shares similarities with several other compounds that also utilize PEG linkers. Here are some comparable compounds:

Compound NameFunctional GroupsUnique Features
Tos-PEG3-CH2CO2tBuTosyl, t-butyl esterT-butyl protected carboxylic acid; deprotectable under acidic conditions .
PEG AzideAzideUtilized in click chemistry for bioconjugation .
PEG MaleimideMaleimideReacts specifically with thiols; useful for selective labeling .

Uniqueness of Tos-PEG3-CH2CO2H

Tos-PEG3-CH2CO2H stands out due to its combination of a highly reactive tosyl group and a terminal carboxylic acid, which allows for versatile conjugation strategies not always available in other PEG derivatives. Its ability to enhance solubility while maintaining reactivity makes it particularly valuable in biochemical applications.

Molecular Structure and Identification

Molecular Formula and Weight (C13H18O7S; 318.34 g/mol)

Tos-PEG3-CH2CO2H is a functionalized polyethylene glycol derivative with the molecular formula C13H18O7S and a molecular weight of 318.34 g/mol [1] [4] [18]. The compound's systematic International Union of Pure and Applied Chemistry name is 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetic acid [4]. The molecular structure comprises three distinct functional components: a tosyl group (4-methylbenzenesulfonyl) acting as an excellent leaving group, a triethylene glycol spacer providing hydrophilic properties, and a terminal carboxylic acid group enabling diverse conjugation chemistry [1] [3].

The structural identifiers for this compound provide precise chemical definition:

Structural IdentifierValue
Molecular FormulaC13H18O7S
Molecular Weight318.34 g/mol
Standard InChIInChI=1S/C13H18O7S/c1-11-2-4-12(5-3-11)21(16,17)20-9-8-18-6-7-19-10-13(14)15/h2-5H,6-10H2,1H3,(H,14,15)
Standard InChI KeyQQHWSZBWDYTXGD-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)O

CAS Identification (1807537-35-4)

The Chemical Abstracts Service registry number for Tos-PEG3-CH2CO2H is 1807537-35-4 [1] [4] [18]. This unique identifier was assigned to distinguish this specific compound from other polyethylene glycol derivatives and tosylate esters [18]. The compound appears in multiple chemical databases under this CAS number, confirming its established identity in the scientific literature [1] [4].

Structural Isomerism and Related Compounds

Tos-PEG3-CH2CO2H belongs to a family of tosylated polyethylene glycol derivatives that exhibit structural variations in chain length and terminal functional groups [32] [33] [37]. Related compounds include Tos-PEG4-CH2CO2H with molecular formula C15H22O8S and molecular weight 362.4 g/mol, which contains an additional ethylene glycol unit [32] [7]. The methyl ester analog, Tos-PEG3-methyl ester, has molecular weight 346.4 g/mol and represents a protected form of the carboxylic acid functionality [15].

Structural isomers within polyethylene glycol derivatives can arise from variations in the distribution of ethylene glycol units and the positioning of functional groups [8] [12]. The tosyl group in these compounds consistently maintains the para-toluenesulfonyl configuration, as this orientation provides optimal reactivity as a leaving group [10] [13]. Research has demonstrated that chromatographic separation methods can effectively resolve positional isomers in PEGylated compounds, with separation depending on differences in hydrophobicity and molecular size [8] [16].

Physicochemical Characteristics

Predicted Physical Properties

The predicted physical properties of Tos-PEG3-CH2CO2H reflect its amphiphilic molecular structure and moderate molecular weight [4]. The compound appears as a solid powder under standard conditions [4]. Computational predictions indicate a boiling point of 512.8±40.0°C and a density of 1.306±0.06 g/cm³ [4]. The compound exhibits a predicted pKa value of 3.39±0.10, consistent with the carboxylic acid functional group's acidic character [4].

PropertyPredicted ValueReference
Physical StateSolid powder [4]
Boiling Point512.8±40.0°C [4]
Density1.306±0.06 g/cm³ [4]
pKa3.39±0.10 [4]
Purity>98% [4]

The molecular flexibility characteristic of polyethylene glycol derivatives contributes to the compound's thermodynamic properties [21]. The presence of multiple ether linkages in the PEG3 chain allows for extensive conformational mobility, which influences both its physical properties and biological behavior [21].

Solubility Profile and Amphiphilic Character

Tos-PEG3-CH2CO2H exhibits amphiphilic character due to its dual hydrophilic and hydrophobic structural elements [1] [3]. The hydrophilic PEG spacer significantly increases solubility in aqueous media, while the tosyl group contributes to compatibility with organic solvents [1] [3]. The compound demonstrates solubility in dimethyl sulfoxide and other polar organic solvents [4].

The amphiphilic nature of this compound stems from the balance between hydrophobic forces from the aromatic tosyl group and repeated ethylene units, and hydrophilic interactions from oxygen atoms in the ether linkages and terminal carboxylic acid group [21] [23]. Polyethylene glycol derivatives with molecular weights below 1000 g/mol typically maintain good water solubility, and the PEG3 chain in this compound supports this characteristic [24] [29].

The triethylene glycol segment can accommodate approximately six water molecules through hydrogen bonding interactions, contributing to the overall hydration and solubility profile [21] [23]. The distance between oxygen atoms in the PEG chain closely matches the spacing of hydrogen atoms in water molecules, facilitating integration into water's hydrogen bond network [23].

Stability Under Various Conditions

The stability of Tos-PEG3-CH2CO2H under various conditions is influenced by the reactivity of its functional groups and environmental factors [10] [17]. The tosyl group, while serving as an excellent leaving group for nucleophilic substitution reactions, can undergo hydrolysis in the presence of water and light [10]. The compound requires storage at -20°C to maintain optimal stability [1] [17].

Polyethylene glycol derivatives generally demonstrate good chemical stability, though they can be sensitive to oxidizing agents [29]. The carboxylic acid functional group remains stable under neutral and acidic conditions but may form salts under basic conditions [22]. The ether linkages in the PEG3 chain provide chemical inertness under most reaction conditions [21].

Storage recommendations indicate that the compound should be kept in a desiccated environment to prevent hydrolysis of the tosyl ester linkage [10] [17]. The shelf life exceeds three years when stored under proper conditions, indicating good long-term stability [4].

Spectroscopic and Analytical Properties

Nuclear Magnetic Resonance Spectroscopic Characteristics

Nuclear Magnetic Resonance spectroscopy of Tos-PEG3-CH2CO2H reveals characteristic signals corresponding to its distinct structural components [14] [16]. The aromatic protons of the tosyl group typically appear in the 7.2-7.8 ppm region, with the methyl substituent on the benzene ring resonating around 2.4 ppm [14]. The PEG3 chain ethylene glycol protons generate signals in the 3.1-3.8 ppm range, appearing as a complex multiplet due to overlapping CH2 environments [14].

The terminal CH2CO2H group produces distinct signals, with the CH2 adjacent to the carboxylic acid appearing around 4.1 ppm and the carboxylic acid proton typically observed as a broad signal around 11-12 ppm in deuterated dimethyl sulfoxide [14]. The integration ratios provide valuable information for molecular weight determination and structural confirmation [14].

Carbon-13 Nuclear Magnetic Resonance spectroscopy would show carbonyl carbon of the carboxylic acid around 175 ppm, aromatic carbons in the 120-145 ppm region, and aliphatic carbons from the PEG chain in the 60-75 ppm range [14]. The tosyl methyl carbon typically appears around 21 ppm [14].

Mass Spectrometry Analysis

Mass spectrometry analysis of Tos-PEG3-CH2CO2H provides definitive molecular weight confirmation and structural information [16] [19]. The molecular ion peak appears at m/z 318.34 for the protonated species [M+H]+ [18]. Fragmentation patterns typically include loss of the tosyl group (171 mass units) and sequential losses of ethylene glycol units (44 mass units each) [19].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry has proven particularly effective for analyzing PEG derivatives, providing accurate mass measurements and enabling detection of structural isomers [16]. The compound may also form sodium and potassium adducts, appearing at m/z 341.33 [M+Na]+ and m/z 357.31 [M+K]+, respectively [19].

Electrospray ionization mass spectrometry typically produces abundant molecular ion peaks for this compound due to the polar functional groups that facilitate ionization [19]. Tandem mass spectrometry experiments can provide detailed structural information through controlled fragmentation of specific molecular ions [16].

Chromatographic Behavior

The chromatographic behavior of Tos-PEG3-CH2CO2H reflects its amphiphilic character and moderate molecular size [16] [17]. In reversed-phase high-performance liquid chromatography, the compound typically elutes with moderate retention times due to the balance between its hydrophilic PEG3 chain and hydrophobic tosyl group [16]. The retention time increases with the length of the PEG chain, as observed in studies comparing PEG derivatives of different chain lengths [16].

The presence of the carboxylic acid functional group influences chromatographic behavior under different pH conditions [16]. At low pH, the carboxylic acid remains protonated and neutral, resulting in increased retention on reversed-phase columns [16]. At higher pH values, ionization of the carboxylic acid reduces retention due to increased hydrophilicity [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Exact Mass

318.0773

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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